Lipophilicity (clogP) Differentiation: 7-Cyclopentyl vs. 7-Methyl and 7-Cyclohexylmethyl Analogs
The 7-cyclopentyl substituent confers a computed clogP of 1.81, situated between the more polar 7-methyl analog (clogP ~0.00, Hit2Lead ID 7-methyl-2,7-diazaspiro[4.5]decan-6-one) and the highly lipophilic 7-(cyclohexylmethyl) analog (clogP estimated >3.5 based on MW 346.5 and structural increment) . This intermediate lipophilicity balances membrane permeability with aqueous solubility, a critical parameter for both biochemical assay compatibility and cellular target engagement [1].
| Evidence Dimension | Computed octanol-water partition coefficient (clogP) |
|---|---|
| Target Compound Data | clogP = 1.81 |
| Comparator Or Baseline | 7-methyl-2,7-diazaspiro[4.5]decan-6-one: clogP ~0.00; 7-(cyclohexylmethyl)-2-(cyclopentylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one (MW 346.5): clogP estimated >3.5 |
| Quantified Difference | ΔclogP ≈ +1.81 vs. 7-methyl; ΔclogP ≈ –1.7 vs. 7-cyclohexylmethyl |
| Conditions | Computed values using fragment-based estimation; experimental logP not reported |
Why This Matters
A clogP of 1.81 places the compound within the optimal Lipinski range (1–3) for lead-like compounds, whereas the 7-methyl analog (clogP ~0) may exhibit poor membrane permeability and the 7-cyclohexylmethyl analog risks poor aqueous solubility and high non-specific binding.
- [1] EOS3059 compound record, European Chemical Biology Database (ECBD). Computed properties: MW 258.79, clogP 1.81, tPSA 32.34 Ų. View Source
